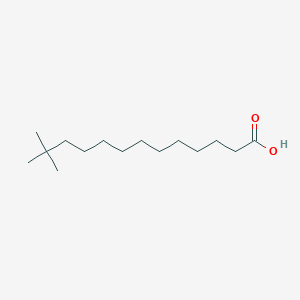

12,12-Dimethyl-tridecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

63237-52-5 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

12,12-dimethyltridecanoic acid |

InChI |

InChI=1S/C15H30O2/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14(16)17/h4-13H2,1-3H3,(H,16,17) |

InChI Key |

DBYDKDYPHZLAMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Grignard Reagent Based Synthesis:

A practical and scalable method for producing terminally branched fatty acids involves the reaction of a Grignard reagent with a suitable starting material. For 12,12-dimethyl-tridecanoic acid, a potential pathway could start from a long-chain halo-ester.

Step 1: Grignard Reagent Addition: A key step would be the addition of methylmagnesium bromide (a Grignard reagent) to an ester of a long-chain keto acid or a lactone. For instance, a derivative of 11-oxododecanoic acid could be a suitable starting point. The Grignard reaction would form the tertiary alcohol, 12-hydroxy-12-methyl-tridecanoic acid methyl ester.

Step 2: Reduction: The resulting tertiary alcohol would then be selectively reduced. Ionic hydrogenation using triethylsilane and a Lewis acid like boron trifluoride etherate has proven effective for this transformation on a gram-scale and is a candidate for industrial scale-up. vaia.com

Step 3: Hydrolysis: The final step would involve the hydrolysis of the ester to yield the desired this compound.

Challenges with this approach on an industrial scale include the management of highly exothermic Grignard reactions, which often require specialized reactors and careful temperature control to prevent runaway reactions. google.comacs.org The use of ether solvents like THF also presents safety and environmental concerns. wikipedia.org Continuous flow reactors are being explored to mitigate the risks associated with large-batch Grignard reactions. researchgate.net

Malonic Ester Synthesis:

The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids and could be adapted for 12,12-dimethyl-tridecanoic acid. patsnap.comwikipedia.orgmasterorganicchemistry.comopenochem.org

Step 1: Alkylation: Diethyl malonate would be deprotonated with a base, such as sodium ethoxide, followed by alkylation with a suitable long-chain alkyl halide, for example, 1-bromo-10,10-dimethylundecane.

Step 2: Saponification and Decarboxylation: The resulting dialkylated malonic ester would then be hydrolyzed (saponified) to the dicarboxylic acid, which upon heating, would decarboxylate to yield this compound. wikipedia.org

Isomerization of Unsaturated Fatty Acids:

The isomerization of unsaturated fatty acids using solid acid catalysts, particularly zeolites, is an established industrial practice for producing branched-chain fatty acids. sigmaaldrich.comresearchgate.netacs.orgnih.govgoogle.com

Process: A suitable C15 unsaturated fatty acid could be passed over a heated zeolite catalyst bed. The acidic sites within the zeolite pores would facilitate the rearrangement of the carbon skeleton to introduce methyl branches.

The main challenge with this method is achieving the desired regioselectivity to specifically form the 12,12-dimethyl isomer. The product is often a complex mixture of various branched isomers, requiring extensive and costly purification to isolate the target compound. researchgate.net Research is ongoing to develop more selective zeolite catalysts. acs.org

Starting Material Availability and Economics

The economic viability of any industrial synthesis is heavily dependent on the cost and availability of the starting materials.

| Starting Material (Hypothetical) | Potential Synthesis Route | Commercial Availability & Indicative Pricing |

| Undecylenic Acid | Could be a precursor for longer chain starting materials | Readily available. Prices can range from approximately $24/kg to $79/kg depending on quantity. sigmaaldrich.comvigon.comchemimpex.com |

| Diethyl Malonate | Malonic Ester Synthesis | Widely available as a commodity chemical. |

| Long-chain Alkyl Halides | Malonic Ester Synthesis & Grignard-based Synthesis | Availability and cost are highly dependent on the specific chain length and functionality. Often require custom synthesis, increasing costs. |

| C15 Unsaturated Fatty Acids | Isomerization | Less common than C16 and C18 fatty acids, potentially leading to higher costs. |

Table 1: Potential Starting Materials and Economic Considerations

Undecylenic acid, derived from castor oil, is a commercially attractive starting material due to its renewable origin and reasonable price. sigmaaldrich.comvigon.comchemimpex.com It can be chemically transformed into various long-chain intermediates.

Purification and Quality Control

Regardless of the synthetic route, purification of the final product is a critical step. On an industrial scale, this would likely involve:

Distillation: To separate the desired fatty acid from lower-boiling solvents and impurities.

Crystallization: To purify the solid fatty acid from byproducts with different solubilities.

Chromatography: While expensive for large-scale production, it might be necessary to achieve high purity for certain applications.

Quality control would rely on standard analytical techniques such as Gas Chromatography (GC) to determine purity and identify any isomeric impurities, and Titration to determine the acid value.

Environmental and Safety Considerations

The industrial synthesis of 12,12-dimethyl-tridecanoic acid would need to address several environmental and safety issues:

Solvent Use: The use of large volumes of flammable and potentially toxic solvents like ethers in Grignard and malonic ester syntheses requires robust safety protocols and solvent recovery systems.

Waste Generation: The formation of byproducts, especially in the malonic ester and isomerization routes, necessitates efficient waste treatment and disposal methods.

Reaction Safety: The highly exothermic nature of Grignard reactions requires careful process control and engineering to prevent accidents. google.comacs.org

Chemical Synthesis and Derivatization Strategies for 12,12 Dimethyl Tridecanoic Acid

Total Synthesis Methodologies

The total synthesis of 12,12-dimethyl-tridecanoic acid requires the strategic construction of its carbon skeleton, with a particular focus on the creation of the sterically hindered quaternary carbon at the C12 position.

While specific literature on the stereoselective and regioselective synthesis of this compound is not abundant, general principles of organic synthesis can be applied to devise potential routes. The construction of the key C12 quaternary center is a significant challenge in the synthesis of this molecule. nih.gov Methodologies for the synthesis of all-carbon quaternary centers are of great interest in modern organic synthesis due to the steric hindrance associated with forming these C(sp³)–C(sp³) bonds. nih.govrsc.orgrsc.org

One plausible approach involves the use of Grignard reagents. For instance, the reaction of a suitable long-chain keto-ester with an excess of a methyl Grignard reagent (methylmagnesium bromide) could potentially form the desired tertiary alcohol, which could then be further manipulated to yield the target fatty acid. A practical synthesis of long-chain iso-fatty acids has been developed using the addition of methylmagnesium bromide to esters or lactones to create a terminal isopropyl group. nih.gov A similar strategy could be adapted, starting with a precursor that allows for the introduction of two methyl groups at the C12 position.

Another potential route could involve the hydroalkylation of an appropriately substituted unactivated olefin. nih.gov This method can form new C(sp³)–C(sp³) and C(sp³)–H bonds and is particularly useful for the synthesis of quaternary carbon centers. nih.gov For example, the EtAlCl₂-induced hydro-alkylation of 10-undecenoic acid with isopropyl chloroformate has been used to synthesize methyl 12-methyl-tridecanoate, an isomer of the target compound's ester. researchgate.net This suggests that with a suitable choice of reagents, a similar transformation could be envisioned to create the 12,12-dimethyl structure.

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of complex molecules like this compound. numberanalytics.com For Grignard-based syntheses, key parameters to optimize include temperature, solvent, and reaction time. Grignard reactions are typically conducted at low to moderate temperatures to minimize side reactions. numberanalytics.com The choice of solvent is also critical, with ethers like THF being common. nih.govmit.edu

In hydroalkylation reactions, the choice of catalyst and additives is paramount. For instance, in palladium-catalyzed hydroalkylations, the use of additives like HCl can be necessary to achieve the desired transformation. nih.gov The reaction temperature and duration are also critical variables that need to be carefully controlled to maximize the yield of the desired product. nih.gov

The following table outlines general optimization parameters for relevant reaction types that could be applied to the synthesis of this compound.

| Reaction Type | Key Parameters for Optimization | Potential Conditions |

| Grignard Reaction | Temperature, Solvent, Reactant Stoichiometry, Reaction Time | -78°C to 0°C, THF or Et₂O, >2 equivalents of Grignard reagent, 1-12 hours |

| Hydroalkylation | Catalyst, Additives, Temperature, Pressure, Reaction Time | Pd(II) or other transition metal catalysts, Lewis acids (e.g., EtAlCl₂), 35-55°C, variable pressure, several hours |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies offer an alternative and potentially more sustainable route to complex molecules. wikipedia.org While a specific chemoenzymatic synthesis for this compound has not been detailed in the literature, the general principles of fatty acid biosynthesis can provide a framework.

Fatty acid synthases (FAS) are known to exhibit some promiscuity, incorporating non-canonical starter or extender units to produce branched-chain fatty acids. nih.govnih.gov For example, bacterial fatty acid synthases can utilize primers derived from branched-chain amino acids like valine and leucine (B10760876) to produce iso- and anteiso-fatty acids. nih.govnih.govasm.org The biosynthesis of these fatty acids involves the repeated condensation of malonyl-CoA with a branched-chain primer. nih.gov

In principle, a chemoenzymatic approach could be designed by engineering a fatty acid synthase to accept a precursor that would ultimately lead to the 12,12-dimethyl moiety. This would likely involve the use of a custom-synthesized starter unit that already contains the gem-dimethyl group. The enzymatic elongation of this starter unit would then proceed through multiple cycles to build up the rest of the fatty acid chain. youtube.comyoutube.com Lipases are also employed in the enzymatic esterification of branched-chain fatty acids with glycerol (B35011) to produce structured triacylglycerols. researchgate.net

Functional Group Derivatization for Enhanced Research Utility

The analysis of fatty acids, including branched-chain variants like this compound, often requires derivatization to improve their volatility for gas chromatography (GC) or to enhance their detection in high-performance liquid chromatography (HPLC). sigmaaldrich.comweber.hu

For mass spectrometry (MS) based analysis, particularly GC-MS, derivatization is crucial. nih.govmdpi.com The polar carboxyl group of the fatty acid can be converted into a less polar ester, most commonly a fatty acid methyl ester (FAME). sigmaaldrich.com This increases the volatility of the analyte and improves chromatographic peak shape. sigmaaldrich.com

Common derivatization reagents for this purpose include:

Boron trifluoride in methanol (B129727) (BF₃-MeOH): This reagent facilitates esterification under mild conditions. sigmaaldrich.commdpi.comrestek.com

Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): These reagents convert the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. restek.com

The following table summarizes common derivatization methods for GC-MS analysis of fatty acids.

| Derivatization Reagent | Derivative Formed | Typical Reaction Conditions |

| Boron trifluoride in methanol (BF₃-MeOH) | Fatty Acid Methyl Ester (FAME) | 60°C for 10-60 minutes |

| BSTFA or MSTFA (+ 1% TMCS) | Trimethylsilyl (TMS) Ester | 60°C for 60 minutes |

For structural elucidation by tandem mass spectrometry (MS/MS), specialized derivatization techniques can be employed. For instance, amidation with O-benzylhydroxylamine can enable radical-directed dissociation, which provides detailed information on the location of methyl branches along the fatty acid chain. nih.gov

For HPLC analysis, especially with UV or fluorescence detection, derivatization is necessary to introduce a chromophore or fluorophore into the fatty acid molecule, as saturated fatty acids lack a strong UV-absorbing moiety. jafs.com.plresearchgate.netresearchgate.net

A common derivatizing agent for this purpose is 2,4'-dibromoacetophenone . jafs.com.plresearchgate.net This reagent reacts with the carboxylate to form a phenacyl ester, which has strong UV absorbance, allowing for sensitive detection. jafs.com.pl Optimization of this derivatization involves adjusting the temperature and reaction time to ensure complete reaction without causing degradation or isomerization of the fatty acid. jafs.com.plresearchgate.net

The following table outlines a typical derivatization for HPLC analysis.

| Derivatization Reagent | Derivative Formed | Detection Method |

| 2,4'-dibromoacetophenone | Phenacyl Ester | UV Detection (~256 nm) |

Industrial Scale Synthesis Considerations (excluding pharmaceutical applications)

The industrial-scale synthesis of this compound is not a widely documented process in publicly available literature, suggesting it is likely produced on a smaller, specialized scale for specific non-pharmaceutical applications such as in cosmetics, lubricants, or as a specialty chemical intermediate. However, based on established synthetic methodologies for structurally similar long-chain and branched fatty acids, several potential routes for its large-scale production can be considered. The primary challenges in scaling up its synthesis revolve around cost-effectiveness, reaction control, and purification.

Potential Synthetic Routes for Industrial Scale-Up

Two plausible synthetic strategies for the industrial production of this compound include a Grignard-based approach and a malonic ester synthesis pathway. A third approach, isomerization of a suitable unsaturated fatty acid, is also a possibility.

Advanced Analytical Methodologies for 12,12 Dimethyl Tridecanoic Acid Research

Chromatographic Separation Techniques Development

Chromatographic techniques are paramount in the analysis of fatty acids, offering the necessary resolution to separate complex mixtures. For 12,12-dimethyl-tridecanoic acid, both GC and LC methods have been developed and optimized to ensure accurate and reliable results.

Gas Chromatography (GC) Method Optimization

Gas chromatography is a powerful tool for fatty acid analysis due to its high resolution. researchgate.net However, the inherent properties of fatty acids, such as their polarity and low volatility, necessitate specific optimization steps, including careful selection of the stationary phase, temperature programming, and derivatization. researchgate.netsigmaaldrich.com

The choice of the GC stationary phase is critical for the separation of fatty acid isomers. For branched-chain fatty acids like this compound, a polar stationary phase is generally preferred. These phases, often composed of cyanopropyl polysiloxane or polyethylene (B3416737) glycol, allow for separation based on the degree of branching and the position of the methyl groups.

Temperature programming is another crucial parameter in the GC analysis of fatty acids. A carefully controlled temperature ramp allows for the sequential elution of fatty acids based on their boiling points and interaction with the stationary phase. A typical temperature program might start at a lower temperature to separate the more volatile, shorter-chain fatty acids and gradually increase to elute the less volatile, longer-chain and branched-chain fatty acids like this compound.

Due to their polarity, fatty acids often require derivatization before GC analysis to increase their volatility and reduce peak tailing. researchgate.netrestek.com The most common derivatization method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). sigmaaldrich.comrestek.com This is typically achieved through esterification using reagents like boron trifluoride (BF3) in methanol (B129727) or through silylation using agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.com

The choice of derivatization reagent can significantly impact the retention time and resolution of this compound. FAMEs are less polar than their free acid counterparts, leading to shorter retention times and more symmetrical peak shapes. sigmaaldrich.com The specific derivatization procedure, including reaction time and temperature, must be optimized to ensure complete conversion and avoid the formation of artifacts. sigmaaldrich.comnih.gov For instance, esterification with BF3-methanol often requires mild heating (around 50-60°C) for about an hour. restek.com

Table 1: Comparison of Derivatization Methods for GC Analysis of Fatty Acids

| Derivatization Method | Reagent Examples | Advantages | Disadvantages |

| Esterification | Boron trifluoride in methanol (BF3-methanol) | Produces stable FAMEs, mild reaction conditions. restek.com | Moisture sensitive, may not be suitable for all fatty acids. restek.com |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Can derivatize multiple functional groups, useful for complex samples. restek.com | Can produce derivatization artifacts, TMS derivatives have limited stability. restek.com |

Liquid Chromatography (LC) Method Development

Liquid chromatography provides a valuable alternative to GC for the analysis of fatty acids, particularly for those that are thermally labile or non-volatile. researchgate.netnih.gov Both reversed-phase and ion-pair chromatography have been successfully employed for the separation of branched-chain fatty acids.

Reversed-phase liquid chromatography (RPLC) is a widely used technique for the separation of fatty acids. nih.gov In RPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the fatty acid alkyl chains and the stationary phase.

For the analysis of this compound, a typical RPLC method would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with the addition of an acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid group and improve peak shape. Gradient elution, where the proportion of the organic solvent is gradually increased, is often necessary to elute the more strongly retained longer-chain and branched-chain fatty acids. Derivatization with a chromophore or fluorophore can be employed to enhance detection by UV or fluorescence detectors.

Table 2: Typical RPLC Conditions for Branched-Chain Fatty Acid Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry |

Ion-pair chromatography is a variation of RPLC that is particularly useful for the separation of ionic or highly polar compounds like fatty acids. shimadzu.comthermofisher.com In this technique, an ion-pairing reagent, which is a large ionic molecule with a charge opposite to that of the analyte, is added to the mobile phase. thermofisher.comyoutube.com This reagent forms a neutral ion pair with the analyte, which can then be retained and separated on a reversed-phase column. youtube.com

For the analysis of negatively charged fatty acids like this compound, a cationic ion-pairing reagent such as tetrabutylammonium (B224687) (TBA) is commonly used. thermofisher.com The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that must be carefully optimized to achieve the desired separation. The choice of the ion-pairing reagent and its concentration can significantly influence the retention and selectivity of the separation. creative-proteomics.com

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are the workhorses of fatty acid analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for analyzing volatile derivatives of fatty acids, typically fatty acid methyl esters (FAMEs). The retention time of the this compound methyl ester on a GC column would provide information about its volatility and polarity relative to other fatty acids. The subsequent mass spectrum would offer structural information for identification. The resolution of branched isomers is a well-documented application of GC-MS. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous for analyzing free fatty acids without derivatization. Different LC column chemistries, such as reversed-phase C18, can be used to separate fatty acids based on their hydrophobicity. The retention behavior of this compound would be influenced by its chain length and branching. LC coupled with tandem mass spectrometry (LC-MS/MS) would provide both separation and structural identification in complex mixtures.

Method Validation and Quality Assurance in Fatty Acid Analysis

Any analytical method developed for the quantification of this compound would require rigorous validation to ensure the reliability of the results. Key validation parameters include:

| Parameter | Description |

| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components. |

| Linearity | The range over which the method's response is directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the measured value to the true value, often assessed using certified reference materials or spiking experiments. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Ensuring these parameters meet established guidelines is crucial for the application of any analytical method in a research or clinical setting.

Computational and Theoretical Investigations of 12,12 Dimethyl Tridecanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netdntb.gov.ua By calculating the electron density, DFT can determine a molecule's geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. These parameters are essential for predicting the reactivity of 12,12-Dimethyl-tridecanoic acid.

For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. In a theoretical study on various fatty acids, the ωB97X functional was found to provide highly accurate results for calculating adiabatic electron affinity (AEA), a measure of a molecule's ability to accept an electron. rsc.org

A molecular electrostatic potential (MEP) map would visualize the charge distribution across this compound. The negative potential region, concentrated around the carboxylic acid group's oxygen atoms, indicates the most likely site for electrophilic attack. Conversely, positive potential regions would be susceptible to nucleophilic attack. This information is vital for understanding how the molecule might interact with biological receptors or enzymes.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar fatty acids.)

| Property | Hypothetical Value | Significance |

| Energy of HOMO | -6.5 eV | Indicates electron-donating capability. |

| Energy of LUMO | 1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 7.7 eV | Reflects chemical stability and reactivity. |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |

| Electron Affinity | 0.9 kcal/mol | Energy released when an electron is added. |

Ab Initio Methods for Energetic and Spectroscopic Predictions

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without using experimental data for parametrization. wikipedia.org Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost. pnas.org

These methods are particularly powerful for predicting energetic properties and simulating spectroscopic data. For example, a combined DFT and ab initio study on oleic acid successfully assigned its vibrational modes in infrared and Raman spectra. nih.gov A similar approach for this compound would allow for the theoretical prediction of its vibrational spectra. This predicted spectrum could then be used to identify the compound in experimental samples or to analyze its structural features based on characteristic peak frequencies for the carboxylic acid group, the long alkyl chain, and the terminal gem-dimethyl group.

Molecular Modeling and Dynamics Simulations

While quantum mechanics excels at describing electronic properties, molecular mechanics and dynamics are better suited for exploring the physical movements and conformational landscapes of larger molecules over time. researchgate.net

Conformational Analysis and Flexibility Studies

The 13-carbon chain of this compound is highly flexible due to the rotation around its numerous carbon-carbon single bonds. The presence of the gem-dimethyl group at the 12-position, adjacent to the terminal methyl group, introduces significant steric hindrance that will restrict the conformational freedom of the chain's terminus compared to a straight-chain or an iso-branched acid. lipotype.com

Table 2: Key Parameters from a Hypothetical Conformational Analysis of this compound

| Parameter | Description | Hypothetical Finding |

| Dihedral Angle Distribution | Statistical analysis of the rotation around C-C bonds. | Restricted rotation observed near the C11-C12 bond due to the gem-dimethyl group. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Fluctuations in Rg would indicate transitions between extended and more folded conformations. |

| End-to-End Distance | The distance between the carboxyl carbon and the terminal carbon. | Shorter average distance compared to n-pentadecanoic acid, reflecting a more compact structure. |

Ligand-Protein Interaction Modeling (e.g., fatty acid binding proteins)

Fatty acids are transported within cells by fatty acid-binding proteins (FABPs). nih.gov These proteins have a specific binding cavity that accommodates the fatty acid. nih.gov Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (in this case, this compound) when it interacts with a protein target. biorxiv.org

A docking simulation would place the fatty acid into the binding pocket of a relevant FABP isoform (e.g., FABP3, FABP4, or FABP5). nih.gov The simulation would score different poses based on factors like hydrogen bonds (typically between the fatty acid's carboxyl head and polar residues in the protein) and hydrophobic interactions (between the alkyl chain and nonpolar residues). nih.gov The unique terminal gem-dimethyl group of this compound would likely have a significant impact on binding, potentially creating specific steric or hydrophobic interactions deep within the binding pocket that differ from those of linear fatty acids. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. researchgate.net Computational SAR approaches use calculated molecular descriptors to build predictive models.

For this compound, a hypothetical SAR study could be designed to investigate its potential effects on a specific biological target, for example, an enzyme involved in lipid metabolism or an inflammatory pathway. nih.govmdpi.com A series of related fatty acids would be synthesized or modeled, varying features such as chain length, degree of branching, and the position of the methyl groups.

For each molecule in the series, a set of quantum chemical and physicochemical descriptors (e.g., HOMO/LUMO energies, dipole moment, logP, polar surface area) would be calculated. These descriptors would then be correlated with experimentally measured biological activity using statistical methods to create a Quantitative Structure-Activity Relationship (QSAR) model. Such a model could predict the activity of new, untested compounds and identify the key structural features—such as the terminal gem-dimethyl group—that are critical for the desired biological effect.

Prediction of Spectroscopic Properties from First Principles (e.g., IR, Raman, UV-Vis, NMR)

First-principles calculations, rooted in quantum mechanics, provide a powerful theoretical framework for predicting the spectroscopic properties of molecules. These computational methods, such as Density Functional Theory (DFT) and ab initio techniques, can forecast Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra by solving the fundamental equations governing molecular behavior. For this compound, a molecule for which extensive experimental spectroscopic data may not be readily available, such theoretical investigations are invaluable for its characterization.

Computational models begin by determining the molecule's optimized geometric structure, finding the arrangement of atoms that corresponds to the lowest energy state. From this stable geometry, various spectroscopic parameters can be calculated. It is important to note that the accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For instance, methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed for reliable predictions of vibrational and NMR spectra in organic molecules. youtube.com

Infrared (IR) and Raman Spectroscopy

First-principles calculations of IR and Raman spectra are based on the vibrations of the molecule's constituent atoms. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes, their frequencies, and their intensities can be determined.

Predicted Infrared (IR) Spectrum:

The IR spectrum is predicted by calculating the changes in the molecule's dipole moment during each vibrational mode. The most prominent features expected in the calculated IR spectrum of this compound are associated with the carboxylic acid group. A very broad and strong absorption band is predicted for the O-H stretching vibration, typically calculated to appear in the 2500-3300 cm⁻¹ region, a characteristic feature of hydrogen-bonded carboxylic acid dimers. orgchemboulder.comlibretexts.org The C=O stretching vibration of the carbonyl group is predicted to be a very intense, sharp band around 1710-1760 cm⁻¹. libretexts.orgpressbooks.pub The C-O stretching and O-H bending vibrations are also identifiable, though they may couple with other vibrations in the molecule. orgchemboulder.com The long alkyl chain will contribute to C-H stretching vibrations just below 3000 cm⁻¹ and various bending and rocking modes in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Predicted Raman Spectrum:

Raman spectroscopy provides complementary information to IR spectroscopy, as it depends on changes in the polarizability of the molecule during vibrations. conicet.gov.ar For this compound, the C=O stretch is also expected to be a strong band in the Raman spectrum. However, the symmetric C-C stretching vibrations within the long alkyl chain, which are often weak in the IR spectrum, are predicted to be more prominent in the Raman spectrum. nih.govresearchgate.net The C-H stretching region around 2800-3000 cm⁻¹ will show strong signals corresponding to the numerous CH₂ and CH₃ groups. nih.gov The gem-dimethyl group at the C-12 position is expected to have a characteristic symmetric stretching mode that would be a notable feature in the predicted Raman spectrum.

Below is an interactive data table summarizing the predicted key vibrational frequencies for this compound based on first-principles calculations for similar long-chain and branched-chain carboxylic acids.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Weak/Not Observed | Broad, Strong (IR) |

| Carboxylic Acid (C=O) | Stretching | 1710-1760 | 1710-1760 | Strong (IR), Medium (Raman) |

| Carboxylic Acid (C-O) | Stretching | 1210-1320 | 1210-1320 | Medium |

| Carboxylic Acid (O-H) | Bending | 1395-1440 | Weak/Not Observed | Medium, Broad |

| Alkyl Chain (C-H) | Stretching | 2850-2960 | 2850-2960 | Strong |

| Alkyl Chain (CH₂) | Scissoring | ~1465 | ~1465 | Medium |

| gem-Dimethyl | Symmetric Stretch | ~1380 (and a second band near 1365) | ~1380 | Medium |

| Alkyl Chain (C-C) | Stretching | Fingerprint Region | Prominent in Fingerprint Region | Weak (IR), Medium-Strong (Raman) |

Note: The exact calculated values can vary depending on the computational method and basis set employed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis spectra from first principles is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). respectprogram.orgrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, which is a saturated fatty acid, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. The electronic transitions available in this molecule are primarily σ → σ* and n → π* transitions. The σ → σ* transitions of the C-C and C-H bonds require very high energy and are predicted to occur in the far UV region (below 200 nm). The most relevant transition for UV-Vis spectroscopy is the n → π* transition associated with the carbonyl group of the carboxylic acid. researchgate.net TD-DFT calculations would predict this to be a weak, symmetry-forbidden transition occurring at the lower end of the UV spectrum, likely in the 200-220 nm range. Because it is a saturated compound, no strong chromophores are present, and thus no significant color or absorption in the visible region is predicted.

| Transition Type | Chromophore | Predicted Wavelength (λ_max) | Expected Molar Absorptivity (ε) |

| n → π | C=O (Carboxylic Acid) | ~200-220 nm | Low |

| σ → σ | C-C, C-H | < 200 nm | High |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR spectra from first principles is a highly valuable tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). researchgate.net

¹H NMR Predictions:

Calculations would predict the most downfield signal to be the acidic proton of the carboxylic acid group, typically in the 10-12 ppm range, often appearing as a broad singlet. libretexts.orglibretexts.org The protons on the α-carbon (C2) next to the carbonyl group are expected to be deshielded and predicted to resonate around 2.2-2.5 ppm. The protons of the long methylene (B1212753) (CH₂) chain would produce a large, complex signal in the 1.2-1.6 ppm region. The protons of the two methyl groups at the C12 position are predicted to be equivalent, appearing as a sharp singlet at approximately 0.8-0.9 ppm, integrating to six protons.

¹³C NMR Predictions:

First-principles calculations would predict the carbonyl carbon (C1) of the carboxylic acid to be the most deshielded carbon, with a chemical shift in the range of 175-185 ppm. libretexts.org The α-carbon (C2) is predicted to be around 34 ppm. The carbons of the long methylene chain would have calculated chemical shifts in the 22-32 ppm range. The quaternary carbon at C12, bonded to two methyl groups, is predicted to have a distinct chemical shift, and the two equivalent methyl carbons of the gem-dimethyl group are expected to resonate at a similar upfield position, typically calculated to be around 22-25 ppm. conicet.gov.ar

An interactive data table of the predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| H2 (α-CH₂) | 2.2 - 2.5 | Triplet | 2H |

| H3 - H11 (-(CH₂)₉-) | 1.2 - 1.6 | Multiplet | 18H |

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-COOH) | 175 - 185 |

| C2 | ~34 |

| C3 - C11 | 22 - 32 |

| C12 (Quaternary) | 35 - 45 |

Note: Predicted chemical shifts are relative to TMS and can be influenced by the choice of computational method, basis set, and solvent model.

Biological Roles and Molecular Mechanisms of 12,12 Dimethyl Tridecanoic Acid Non Clinical Focus

Cellular and Subcellular Interactions

Modulation of Cellular Processes

There is currently no direct evidence linking 12,12-Dimethyl-tridecanoic acid to the modulation of specific cellular processes such as angiogenesis or corneal opacity. Research on other BCFAs, however, demonstrates their capacity to influence cellular functions. For instance, different BCFAs have been shown to modulate the expression of genes related to fatty acid synthesis and inflammation in liver cell lines nih.gov. Some BCFAs can reduce the expression of inflammatory markers, while others may have the opposite effect nih.govnih.gov. It is plausible that this compound could also participate in cellular signaling and gene regulation, but specific effects remain to be investigated.

Influence on Membrane Structure and Function

Branched-chain fatty acids are known components of cellular membranes, particularly in bacteria, where they play a crucial role in maintaining membrane fluidity nih.govfrontiersin.org. The branching methyl groups disrupt the tight packing of acyl chains, thereby lowering the melting point and increasing the fluidity of the membrane. It is hypothesized that this compound, if incorporated into phospholipids (B1166683), would significantly influence the physical properties of cellular membranes. The bulky gem-dimethyl group at the C-12 position would create substantial steric hindrance, likely leading to a more disordered and fluid membrane state compared to its straight-chain or single-branched counterparts. This alteration in membrane structure could, in turn, affect the function of membrane-bound proteins and transport systems.

Enzymatic Transformations and Metabolic Fates

The metabolism of this compound has not been directly studied, but its structure suggests a complex metabolic pathway, likely involving specialized enzymes within the peroxisomes. The gem-dimethyl group at the C-12 position presents a significant challenge to standard fatty acid degradation pathways.

Investigation of Specific Enzymes Acting on this compound

No specific enzymes have been identified as acting on this compound. However, its metabolism would likely require enzymes that can handle sterically hindered substrates. The oxidation of branched-chain fatty acids typically occurs in peroxisomes and involves a distinct set of enzymes compared to mitochondrial β-oxidation nih.govnih.gov. Key enzyme classes that could potentially act on this molecule include:

Cytochrome P450 (CYP) Monooxygenases: These enzymes are crucial for ω-oxidation and can hydroxylate the terminal methyl group of fatty acids nih.govyoutube.com.

Acyl-CoA Synthetases: Activation of the fatty acid via attachment to Coenzyme A is a prerequisite for oxidation. Peroxisomes contain specific synthetases for very-long-chain and branched-chain fatty acids nih.govyoutube.com.

α-Hydroxylases: Enzymes involved in α-oxidation, which removes carbons one at a time, are critical for metabolizing fatty acids with branches at odd-numbered carbons youtube.com.

Role in Fatty Acid Hydroxylation and Oxidation Pathways

The structure of this compound makes it resistant to the most common fatty acid oxidation pathway, β-oxidation, and complicates other oxidative routes.

β-Oxidation: This process sequentially removes two-carbon units from the carboxyl end of the fatty acid. For this compound, β-oxidation could proceed for several cycles. However, the pathway would be halted as it approaches the C-12 gem-dimethyl group, which would sterically block the action of the enzymes, particularly 3-ketoacyl-CoA thiolase.

ω-Oxidation: This pathway acts on the terminal (ω) carbon. In this compound, the ω-carbon is part of a methyl group (C-13), and the ω-1 carbon (C-12) is quaternized. It is plausible that cytochrome P450 enzymes could hydroxylate one of the terminal methyl groups (C-13 or the methyls at C-12) as an initial step nih.govyoutube.com. This would create a hydroxylated fatty acid that could be further oxidized to a dicarboxylic acid, which is a substrate for subsequent β-oxidation from both ends nih.gov.

α-Oxidation: This pathway is primarily used for fatty acids with a methyl branch at the β-carbon (C-3), such as phytanic acid youtube.com. It involves the hydroxylation and removal of the carboxyl carbon. While the gem-dimethyl group in this compound is not in the typical position for α-oxidation to be initiated, this pathway, or a modification of it, might be required to degrade the final branched fragment that remains after initial rounds of β- and/or ω-oxidation.

Peroxisomes are the primary site for the catabolism of BCFAs and very-long-chain fatty acids youtube.comyoutube.com. Therefore, it is highly probable that the metabolic processing of this compound occurs within these organelles, utilizing a combination of ω- and α-oxidation steps to circumvent the structural block to β-oxidation.

Table 1: Potential Metabolic Pathways for this compound

| Metabolic Pathway | Location | Key Enzyme Class | Potential Role in Metabolism of this compound |

|---|---|---|---|

| β-Oxidation | Mitochondria & Peroxisomes | Acyl-CoA Dehydrogenases, Thiolases | Initial degradation from the carboxyl end, but becomes blocked by the C-12 dimethyl group. |

| ω-Oxidation | Endoplasmic Reticulum | Cytochrome P450 Monooxygenases | Likely initiates degradation by hydroxylating a terminal methyl group, enabling further oxidation. |

| α-Oxidation | Peroxisomes | Fatty Acid α-Hydroxylase | May be required to break down the final branched fragment that is resistant to β-oxidation. |

Interactions with Microbial Systems

Specific interactions between this compound and microbial systems have not been documented. However, BCFAs are integral to many bacterial species, where they are synthesized and incorporated into membrane lipids to regulate fluidity frontiersin.org. Some fatty acids and their derivatives, such as tridecanoic acid methyl ester, have been shown to possess broad-spectrum antibacterial activity by disrupting cellular integrity and inhibiting essential enzymes like DNA gyrase nih.gov.

Furthermore, some microorganisms are the source of unique fatty acids. For example, 12-Methyltridecanoic acid has been identified in bacteria of the genus Streptomyces nih.gov. The enzymatic machinery to create gem-dimethyl structures on polyketide chains, which are structurally related to fatty acids, has also been found in bacteria nih.gov. This suggests that this compound could be a natural product of certain microbes. If so, it may play a role in microbial competition or signaling. Conversely, its unique structure could make it a target for microbial degradation by organisms with specialized metabolic capabilities.

Elucidation of Specific Cellular Targets and Modes of Action in Microorganisms

The specific cellular targets and modes of action of this compound in microorganisms have not been extensively studied. However, research on related branched-chain fatty acids (BCFAs) and other fatty acids provides a framework for understanding its potential mechanisms.

In many Gram-positive bacteria, BCFAs are crucial components of the cell membrane, influencing its fluidity and function. nih.govfrontiersin.orgusda.gov Bacteria can synthesize BCFAs de novo from branched-chain amino acids. nih.govmdpi.com The incorporation of BCFAs into the membrane helps maintain membrane fluidity, which is essential for various cellular processes, including growth, stress tolerance, and virulence. usda.govnih.gov Therefore, one potential mode of action for exogenously supplied this compound could be its incorporation into the bacterial membrane, thereby altering its physical properties and disrupting normal cellular function.

Another potential mechanism is the disruption of cellular integrity. Studies on tridecanoic acid methyl ester have shown that it can cause significant extracellular leakage and disrupt the cellular morphology of bacteria like Enterococcus faecalis and Salmonella enterica. nih.govnih.gov This suggests that some tridecanoic acid derivatives can directly damage the cell membrane, leading to cell lysis. nih.govnih.gov Scanning electron microscopy has revealed significant rupturing of bacterial cells induced by these compounds. nih.govnih.gov

Furthermore, some fatty acid derivatives have been shown to target specific enzymes essential for bacterial survival. For example, tridecanoic acid methyl ester has been identified as a potential inhibitor of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.govnih.gov By binding to DNA gyrase, the compound can inhibit its function, leading to a halt in DNA synthesis and ultimately bacterial death.

Role in Lipid Signaling Pathways (General Fatty Acid Context)

Fatty acids are not only essential for energy storage and membrane structure but also act as important signaling molecules. While the specific role of this compound in lipid signaling is not well-defined, the general functions of fatty acids in these pathways provide a basis for its potential activities.

Ligand Activity for Nuclear Receptors and G-Protein Coupled Receptors

Fatty acids can act as ligands for various receptors, including nuclear receptors and G-protein coupled receptors (GPCRs), thereby modulating gene expression and cellular responses. acs.orgnih.gov

Nuclear Receptors: Several nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Hepatocyte Nuclear Factor 4α (HNF4α), are known to be activated by fatty acids. nih.govpsu.edu These receptors play critical roles in regulating lipid and glucose metabolism. nih.govpsu.edu For instance, PPARs are activated by a variety of fatty acids and their derivatives, leading to the regulation of genes involved in fatty acid catabolism and inflammation. psu.edu While high concentrations of fatty acids are often required for activation compared to classic hormones, their physiological concentrations are sufficient to elicit responses. nih.gov

G-Protein Coupled Receptors (GPCRs): A number of GPCRs have been identified as receptors for free fatty acids. acs.orgnih.gov For example, GPR84 is a receptor for medium-chain fatty acids with carbon chain lengths of 9-14. nih.gov Activation of GPR84 by these fatty acids can lead to various cellular responses, including the modulation of inflammatory pathways. nih.gov GPR40 and GPR120 are other GPCRs that are activated by medium- and long-chain fatty acids, playing roles in insulin (B600854) secretion and inflammatory responses. nih.govmdpi.com Given that this compound falls within the medium-chain length, it is plausible that it could interact with and modulate the activity of these fatty acid-sensing GPCRs.

Table 2: Fatty Acid Receptors and Their Ligands

| Receptor | Receptor Type | Known Fatty Acid Ligands (General) | Potential Role of this compound | Reference |

| PPARs (α, β/δ, γ) | Nuclear Receptor | Unsaturated, mono-unsaturated, and polyunsaturated fatty acids | Potential ligand, influencing lipid metabolism and inflammation | psu.edu |

| HNF4α | Nuclear Receptor | Linoleic acid, palmitoleic acid, oleic acid | Potential ligand, affecting gene expression related to metabolism | nih.gov |

| GPR84 | GPCR | Medium-chain fatty acids (C9-C14) | Potential agonist, modulating immune responses | nih.gov |

| GPR40 (FFAR1) | GPCR | Medium- and long-chain fatty acids | Potential agonist, influencing insulin secretion | nih.govmdpi.com |

| GPR120 (FFAR4) | GPCR | Medium- and long-chain fatty acids | Potential agonist, involved in incretin (B1656795) hormone secretion and anti-inflammatory responses | nih.govmdpi.com |

This table provides a general overview of fatty acid receptors. The specific interaction of this compound with these receptors requires further investigation.

Precursor for Bioactive Lipid Mediators

Fatty acids serve as precursors for the synthesis of a wide array of bioactive lipid mediators, which are potent signaling molecules involved in numerous physiological and pathological processes, particularly inflammation and immunity. nih.gov These mediators include eicosanoids, endocannabinoids, and other lipid-derived signaling molecules.

The synthesis of these mediators often begins with the release of fatty acids from membrane phospholipids by phospholipase enzymes. youtube.com These fatty acids are then metabolized by various enzymes, such as cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 monooxygenases, to generate a diverse range of bioactive products. nih.gov

While the primary precursors for the most well-known eicosanoids are 20-carbon polyunsaturated fatty acids like arachidonic acid, other fatty acids can also be metabolized to produce signaling molecules. The unique structure of this compound, with its terminal dimethyl group, may lead to the formation of novel bioactive metabolites upon enzymatic processing. The presence of the dimethyl group could influence the substrate specificity of enzymes involved in lipid mediator synthesis and the biological activity of the resulting products. Further research is needed to determine if and how this compound is metabolized into specific bioactive lipid mediators and to elucidate their downstream signaling functions.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Analytical Probes and Imaging Techniques

Accurate detection and quantification are foundational to understanding the biological relevance of any molecule. For 12,12-dimethyl-tridecanoic acid, the development of specific analytical tools is a primary research imperative. Current methods for fatty acid analysis, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS), provide a solid starting point. sigmaaldrich.com The methyl ester of the related tridecanoic acid has been successfully analyzed using such techniques, suggesting that derivatization to form a fatty acid methyl ester (FAME) would be a viable strategy for enhancing volatility and enabling GC-MS analysis of this compound. nih.govnih.gov

Future efforts should focus on synthesizing a pure analytical standard of this compound, which is crucial for unambiguous identification and precise quantification in complex biological samples. sigmaaldrich.com Beyond simple detection, the creation of fluorescently tagged or isotopically labeled analogs could serve as powerful probes for intracellular imaging. These probes would allow for real-time visualization of the molecule's uptake, trafficking, and localization within cellular compartments, providing critical insights into its metabolic fate and potential sites of action.

Table 1: Proposed Analytical Techniques for this compound

| Technique | Purpose | Key Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification and structural confirmation of the volatile derivative. | Requires derivatization to a methyl ester (FAME). A synthesized standard is needed for retention time and mass spectrum matching. |

| HPLC-Electrospray Ionization-MS (HPLC-ESI-MS) | Analysis of the native acid in complex lipid extracts. | High sensitivity and specificity. Allows for separation from other isomeric fatty acids. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation of the isolated or synthesized compound. | ¹H and ¹³C NMR would confirm the unique 12,12-gem-dimethyl structure. |

| Fluorescence Microscopy | Intracellular imaging and localization. | Requires synthesis of a fluorescently-labeled analog (e.g., with a BODIPY or NBD tag). |

| Raman Spectroscopy/Imaging | Label-free imaging of lipid distribution in cells and tissues. | Could potentially distinguish the unique vibrational signature of the gem-dimethyl group. |

Targeted Biosynthetic Engineering in Microbial Systems for Production

The rarity of this compound necessitates the development of reliable production methods for research purposes. Metabolic engineering of microbial systems offers a sustainable and scalable solution. Drawing parallels from existing work on other fatty acids, a plausible strategy would involve engineering host organisms like Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.net

A key challenge is the introduction of the gem-dimethyl moiety. Most bacterial branched-chain fatty acids are synthesized using alternative starter units. The biosynthesis of this compound would likely require a novel combination of enzymes. A potential pathway could involve a fatty acid synthase (FAS) system that produces a lauric acid (C12) precursor, followed by the action of a specialized methyltransferase or a series of enzymes capable of adding two methyl groups at the C12 position. Research into engineering E. coli to produce the nylon 12 monomer from glucose involved introducing a thioesterase specific for C12 acyl-ACP, demonstrating that tailoring chain length is feasible. nih.gov Future work must focus on identifying or evolving enzymes that can perform the terminal dimethylation, a feature not common in typical fatty acid synthesis.

Advanced Computational Approaches for Predictive Biology

Computational methods can provide significant insights into the properties and potential functions of this compound before extensive lab work is undertaken. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the molecule's structural and electronic properties, including its shape, charge distribution, and reactivity. mdpi.com

Molecular Dynamics (MD) simulations offer a powerful tool to predict how this compound might behave in a biological environment. researchgate.net For instance, simulations could model its interaction with and permeation through lipid bilayers, revealing how the terminal gem-dimethyl group affects its incorporation into cell membranes compared to its straight-chain counterpart, tridecanoic acid. nih.govhmdb.ca If a protein target is hypothesized or discovered, molecular docking and free energy calculations could predict binding affinity and mode of interaction, guiding the design of functional experiments and potential analogs. researchgate.net

Exploration of Role in Specific Non-Human Biological Systems (e.g., extremophiles, novel microbial pathways)

The unusual structure of this compound suggests it may originate from organisms adapted to unique environments. A compelling avenue of research is the exploration of its presence in extremophilic microorganisms. This hypothesis is supported by the discovery of a novel fatty acid, 12,17-dimethyloctadecanoic acid, as a major lipid component in the thermophilic bacterium Thermogemmatispora sp. nih.govresearchgate.net This organism and its relatives were found to contain a variety of other dimethyl-branched fatty acids, indicating the existence of biosynthetic pathways capable of generating such structures. nih.govresearchgate.net

A focused screening of lipid extracts from a diverse range of extremophiles (thermophiles, halophiles, acidophiles) using advanced mass spectrometry techniques could lead to the first natural discovery of this compound. Identifying the organism that produces it would be a critical step toward uncovering its biosynthetic pathway and understanding its physiological role, which in extremophiles often relates to maintaining membrane integrity and fluidity under harsh conditions. Furthermore, exploring gut microbial pathways, which are known to produce other novel fatty acids like pentadecanoic acid, could be another fruitful area of investigation. rsc.orgresearchgate.net

Design of Analogs for Mechanistic Probing and SAR Studies

Once a quantifiable biological activity is established for this compound, the synthesis of structural analogs will be essential for mechanistic probing and conducting structure-activity relationship (SAR) studies. nih.govnih.gov This approach allows researchers to systematically dissect the molecule to determine which structural features are critical for its function.

Key analogs for initial studies would target the three main parts of the molecule: the carboxylic acid headgroup, the acyl chain, and the terminal gem-dimethyl group. This systematic modification would help elucidate the structural requirements for its biological activity and could lead to the development of more potent or selective chemical tools for further study. nih.gov

Table 2: Proposed Analogs of this compound for SAR Studies

| Analog Class | Specific Modification | Rationale for Study |

| Headgroup Modification | Methyl ester, amide, or alcohol derivative. | To determine the importance of the negatively charged carboxylate group for activity. |

| Chain Length Homologation | 11,11-Dimethyl-dodecanoic acid (C13 total); 13,13-Dimethyl-tetradecanoic acid (C15 total). | To probe the effect of acyl chain length on biological function. |

| Branching Pattern Alteration | 12-Methyl-tridecanoic acid; 11,12-Dimethyl-tridecanoic acid. | To assess the specific requirement of the gem-dimethyl configuration versus a single methyl or vicinal dimethyl group. |

| Isosteric Replacement | Terminal tert-butyl group replaced with an isopropyl group or a cyclopropyl (B3062369) ring. | To evaluate the steric and electronic contributions of the terminal group to the molecule's activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.